Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane
CAS No.: 1208530-70-4
Cat. No.: VC3384235
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1208530-70-4 |
|---|---|
| Molecular Formula | C13H24N2O2 |
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | tert-butyl N-[(1S,5R)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate |
| Standard InChI | InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-7-9-5-4-6-10(8-11)14-9/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t9-,10+,11? |
| Standard InChI Key | HWPHWBRCRWNTLX-ZACCUICWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NC1C[C@H]2CCC[C@@H](C1)N2 |
| SMILES | CC(C)(C)OC(=O)NC1CC2CCCC(C1)N2 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC2CCCC(C1)N2 |
Introduction
Chemical Structure and Properties
Molecular Information
Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane belongs to the class of azabicyclic compounds, featuring a distinctive bicyclic framework with nitrogen at a bridgehead position and a protected amino group. The compound has multiple identifiers in chemical databases, reflecting its significance in chemical research.
Table 1: Basic Molecular Information
| Parameter | Value |
|---|---|
| CAS Number | 1208530-70-4 or 155560-04-6 |
| Molecular Formula | C₁₃H₂₄N₂O₂ |
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate |
The compound features a bicyclic structure with a nitrogen atom at the 9-position (hence "9-azabicyclo") and a Boc-protected amino group at the 3-position in an endo configuration. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amino functionality, which is critical for controlling reactivity in synthetic applications.
Physical Properties
Understanding the physical properties of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane is essential for its practical applications in chemical synthesis and pharmaceutical research.
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical State | Solid |
| Boiling Point | ~331.1°C at 760 mmHg (estimated) |
| Density | ~1.061 g/cm³ (estimated) |
| LogP | ~2.90 (estimated) |
These physical parameters provide crucial information for handling and utilizing this compound in laboratory settings . The relatively high boiling point indicates stability at standard laboratory conditions, while the LogP value suggests moderate lipophilicity, which can influence its behavior in biological systems and synthetic reactions .
Structural Characteristics
The azabicyclic framework of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane provides it with a rigid three-dimensional structure that makes it valuable in medicinal chemistry. The endo configuration of the amino group creates a specific spatial arrangement that can influence its reactivity and binding properties in biological systems.
The Boc protecting group attached to the amino functionality serves multiple purposes:
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Protection of the amino group during multistep synthesis
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Modification of solubility and reactivity
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Facilitation of selective reactions at other positions in the molecule
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Potential for deprotection under mild acidic conditions to reveal the free amine
Synthesis and Preparation
Purification and Analysis
After synthesis, purification of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane is essential to ensure its purity for further applications. Common purification techniques include:
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Column chromatography
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Recrystallization
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Preparative HPLC
Analytical methods used to confirm the structure and purity of the synthesized compound typically include:
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NMR spectroscopy (¹H and ¹³C)
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Mass spectrometry
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Infrared spectroscopy
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Elemental analysis
These techniques provide comprehensive characterization of the compound, ensuring its identity and purity before use in further applications .
Applications in Chemical Research
Role in Organic Synthesis
Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane serves as a valuable building block in organic synthesis, particularly in the preparation of complex molecules with specific three-dimensional structures. The rigidity of the bicyclic system combined with the functionality provided by the amino group makes it an attractive intermediate for diverse synthetic applications.
Key applications in organic synthesis include:
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Scaffold for the construction of more complex molecules
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Intermediate in the synthesis of peptidomimetics
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Building block for the preparation of pharmaceutical compounds
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Starting material for the development of novel chemical libraries for drug discovery
| Therapeutic Area | Potential Mechanism | Related Research |
|---|---|---|
| Neurological Disorders | Interaction with neurotransmitter systems | Similar compounds show affinity for neuroreceptors |
| Central Nervous System Diseases | Modulation of neuronal signaling | Structurally related compounds used in Alzheimer's and Parkinson's research |
| Peptidomimetic Drugs | Rigid dipeptide mimic | Helps in developing peptide-based drug candidates with improved stability |
The compound's structural similarity to other azabicyclic compounds used in CNS disease research suggests potential applications in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease . The rigid structure can provide favorable conformational constraints that may enhance binding to specific biological targets.
Peptidomimetic Applications
One of the most significant applications of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane is in peptidomimetic synthesis. The compound can serve as a rigid dipeptide mimic, which is valuable in peptide-based drug discovery for several reasons:
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Enhanced metabolic stability compared to natural peptides
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Improved bioavailability
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Conformational constraint that may increase binding affinity and selectivity
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Reduced susceptibility to peptidase degradation
These properties make it an attractive building block for researchers developing peptide-based therapeutics with improved pharmacokinetic profiles.
Comparison with Related Compounds
Structural Analogs
Several structural analogs of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane exist, each with unique properties and potential applications. Understanding these relationships helps contextualize the compound's position within its chemical family.
Table 4: Comparison with Related Compounds
The exo versus endo configuration represents a significant structural variation that can profoundly impact the compound's behavior in both synthetic and biological contexts . The exo isomer has the amino group pointing away from the bicyclic framework, while the endo isomer (our compound of interest) has the amino group oriented toward the bridgehead, creating different spatial arrangements that can affect reactivity and binding properties .
Structure-Activity Relationships
Structure-activity relationship studies with azabicyclic compounds suggest that the specific configuration (endo vs. exo) of functional groups can significantly influence biological activity. This underscores the importance of stereochemical control in the synthesis and application of these compounds .
For example, in neuroreceptor binding studies with similar compounds, the endo configuration often results in different binding affinities compared to the exo configuration, highlighting the critical role of three-dimensional structure in biological activity .
Research Findings and Future Directions
Current Research Status
Research on azabicyclic compounds like Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane continues to evolve, with ongoing investigations into their synthetic versatility and biological potential. Current research efforts are focused on:
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Developing more efficient synthetic routes
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Exploring new applications in medicinal chemistry
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Investigating structure-activity relationships
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Expanding the scope of reactions that can be performed using these scaffolds
The unique structural features of these compounds make them attractive targets for researchers seeking to develop novel therapeutics with improved properties.
Future Research Directions
Several promising research directions could further enhance the utility and understanding of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane:
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Development of new synthetic methodologies to improve efficiency and yield
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Exploration of the compound's potential in targeted drug delivery systems
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Investigation of its applications in combinatorial chemistry for drug discovery
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Detailed structure-activity relationship studies to optimize biological activity
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Computational modeling to predict interactions with biological targets
These research directions could significantly expand the applications of this compound and related structures in pharmaceutical research and development.
Analytical Methods for Characterization
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the structure and purity of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the compound's structure, including the configuration of the amino group and the presence of the Boc protecting group .
Key spectroscopic features typically include:
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¹H NMR signals for the tert-butyl group of the Boc protecting group (approximately 1.4-1.5 ppm)
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Characteristic signals for the bicyclic framework
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NH proton resonances that can confirm the presence and environment of the amino functionality
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¹³C NMR signals for the carbonyl carbon of the Boc group (approximately 155-160 ppm)
Chromatographic Analysis
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used to assess the purity of Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane and to monitor reactions involving this compound .
These techniques can provide information about:
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Reaction progress
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Product purity
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Presence of stereoisomers
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Stability under various conditions
Such analytical data is crucial for ensuring the quality and consistency of the compound for research applications .
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